molecular formula C8H8N2OS B15305810 6-Methoxy-1,3-benzothiazol-5-amine

6-Methoxy-1,3-benzothiazol-5-amine

Cat. No.: B15305810
M. Wt: 180.23 g/mol
InChI Key: SPWAMXFWQOKBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,3-benzothiazol-5-amine typically involves the reaction of 1,3-thiazol-2-amine with 3-methoxy-2-hydroxybenzaldehyde. This reaction is carried out under controlled conditions to ensure high yields and purity of the product . The reaction conditions often include the use of solvents such as ethanol and catalysts like piperidine to facilitate the condensation reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as microwave irradiation or one-pot multicomponent reactions. These methods are designed to increase efficiency and reduce production costs while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,3-benzothiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound are usually carried out under mild to moderate conditions to prevent degradation of the compound. Solvents such as ethanol, methanol, and dichloromethane are commonly used .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions typically produce amines or alcohols .

Scientific Research Applications

6-Methoxy-1,3-benzothiazol-5-amine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethoxy-1,3-benzothiazole-2-amine
  • 1,3-Thiazol-2-amine
  • 2-Amino-6-methoxybenzothiazole

Uniqueness

6-Methoxy-1,3-benzothiazol-5-amine stands out due to its unique combination of methoxy and amine functional groups, which contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it often exhibits higher antimicrobial and antioxidant activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

6-methoxy-1,3-benzothiazol-5-amine

InChI

InChI=1S/C8H8N2OS/c1-11-7-3-8-6(2-5(7)9)10-4-12-8/h2-4H,9H2,1H3

InChI Key

SPWAMXFWQOKBDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1N)N=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.